

Pterulone's effect on fungal mitochondrial function

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Compound of Interest		
Compound Name:	Pterulone	
Cat. No.:	B15576825	Get Quote

Access to Core Research Data on Pterulone Pending

An in-depth analysis of **pterulone**'s effect on fungal mitochondrial function is currently hindered by the limited public availability of foundational research data. While it is established that **pterulone** is a novel antifungal agent that targets the mitochondrial NADH:ubiquinone oxidoreductase (Complex I), specific quantitative data and detailed experimental protocols from the original characterization studies are not accessible in the public domain.[1][2]

Pterulone, along with its analog pterulinic acid, was isolated from fermentations of Pterula sp. 82168. Preliminary studies identified these compounds as potent and effective inhibitors of eukaryotic respiration by directly targeting Complex I of the mitochondrial electron transport chain.[1] This mode of action is a key area of interest for the development of new antifungal drugs, as mitochondrial function is essential for fungal viability, virulence, and pathogenesis. The disruption of Complex I can lead to a cascade of detrimental effects, including the collapse of the mitochondrial membrane potential, a drastic reduction in ATP synthesis, and an increase in the production of damaging reactive oxygen species (ROS).

A comprehensive technical guide, as requested, would require detailed information that is typically found within the full text of the primary scientific literature. This includes:

 Quantitative Inhibition Data: Specifically, the half-maximal inhibitory concentrations (IC50) of pterulone against NADH:ubiquinone oxidoreductase from various fungal species and



mammalian sources to establish its potency and selectivity.

- Antifungal Spectrum: A complete dataset of Minimum Inhibitory Concentration (MIC) values for **pterulone** against a panel of clinically relevant and phytopathogenic fungi.
- Physiological Impact Data: Quantitative measurements detailing the reduction in cellular oxygen consumption, the decrease in mitochondrial membrane potential, and the impact on intracellular ATP levels following **pterulone** treatment.
- Detailed Experimental Methodologies: The precise protocols used for the isolation of mitochondria, the execution of enzymatic assays for Complex I, and the methods for assessing fungal susceptibility and cellular metabolic functions.

While general protocols for these types of mitochondrial assays are well-established, the specific parameters and adaptations used in the original **pterulone** research are crucial for accurate replication and interpretation.

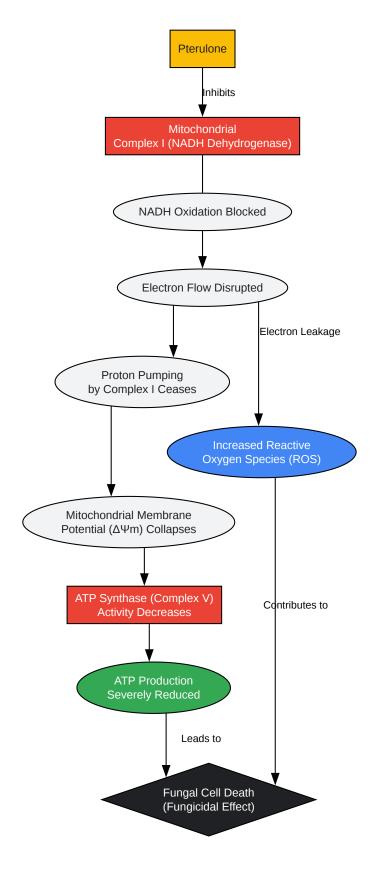
The following sections outline the expected mechanism of action and the standard experimental workflows used to investigate compounds like **pterulone**, based on the available information and general knowledge in the field. The creation of detailed data tables and specific experimental protocols is contingent on future access to the complete research articles.

Core Mechanism: Inhibition of Mitochondrial Complex I

Pterulone's primary molecular target is the NADH:ubiquinone oxidoreductase, or Complex I, the first and largest enzyme complex of the mitochondrial electron transport chain (ETC). By inhibiting this complex, **pterulone** effectively halts the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration.

Signaling Pathway of Pterulone-Induced Mitochondrial Dysfunction





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Caption: **Pterulone** inhibits Complex I, disrupting the electron transport chain and leading to mitochondrial dysfunction and fungal cell death.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize mitochondrial inhibitors like **pterulone**. The specific concentrations, incubation times, and reagents would need to be sourced from the original research.

Assay for NADH: Ubiquinone Oxidoreductase (Complex I) Activity

This protocol measures the enzymatic activity of Complex I by monitoring the oxidation of NADH.

Materials:

- · Isolated fungal mitochondria
- Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.4)
- NADH solution
- Ubiquinone analog (e.g., decylubiquinone)
- **Pterulone** (in a suitable solvent like DMSO)
- Spectrophotometer

Procedure:

- Prepare isolated mitochondria from the target fungal species.
- Suspend the mitochondria in the assay buffer to a specific protein concentration.
- Add the ubiquinone analog to the mitochondrial suspension.
- Aliquot the suspension into cuvettes.



- Add varying concentrations of pterulone (or solvent control) to the cuvettes and incubate for a defined period.
- Initiate the reaction by adding NADH.
- Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time.
- Calculate the rate of NADH oxidation. The IC50 value is determined by plotting the inhibition
 of this rate against the **pterulone** concentration.

Measurement of Fungal Oxygen Consumption

This experiment assesses the impact of **pterulone** on overall cellular respiration.

Materials:

- · Log-phase fungal cell culture
- Respiration Buffer (e.g., PBS supplemented with a carbon source)
- Pterulone
- High-resolution respirometer or an oxygen electrode

Procedure:

- Harvest and wash fungal cells, then resuspend them in respiration buffer to a known cell density.
- Place the cell suspension in the chamber of the respirometer and allow the baseline oxygen consumption rate to stabilize.
- Inject a known concentration of pterulone into the chamber.
- Continuously record the oxygen concentration in the chamber to measure the new rate of oxygen consumption.



 Compare the rate before and after the addition of **pterulone** to determine the degree of inhibition.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye that accumulates in mitochondria in a potential-dependent manner.

Materials:

- Log-phase fungal cell culture
- Buffer (e.g., PBS)
- Mitochondrial membrane potential-sensitive dye (e.g., Rhodamine 123, JC-1, or TMRE)
- Pterulone
- FCCP (a known mitochondrial uncoupler, as a positive control)
- Fluorescence microscope or flow cytometer

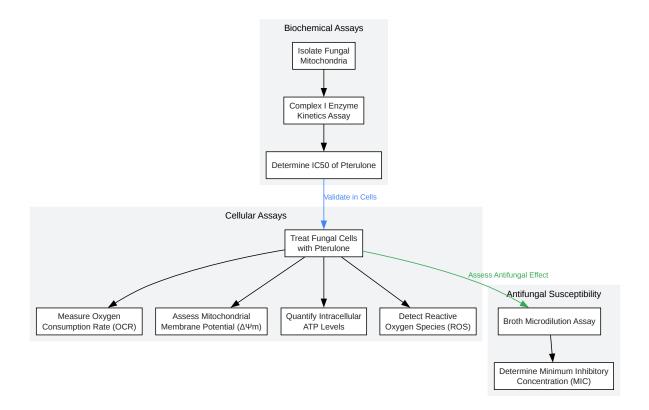
Procedure:

- Treat fungal cells with various concentrations of pterulone for a specified time. Include untreated and positive control (FCCP-treated) samples.
- Incubate the treated cells with the fluorescent dye (e.g., Rhodamine 123) in the dark.
- Wash the cells to remove excess dye.
- Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity indicates a collapse of the mitochondrial membrane potential.

General Experimental Workflow



The investigation of a novel mitochondrial inhibitor like **pterulone** typically follows a structured workflow from target identification to cellular effects.



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Caption: A typical workflow for characterizing a mitochondrial Complex I inhibitor, from in vitro enzyme assays to cellular and antifungal testing.



Further progress in developing a comprehensive technical guide on **pterulone** awaits the availability of the complete primary research data.

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References

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